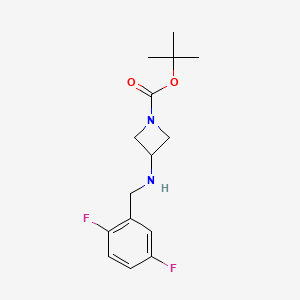
5-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline
説明
5-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H9BrFN. It has a molecular weight of 230.08 and is represented by the InChI code 1S/C9H9BrFN/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-2,12H,3-5H2 .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, such as this compound, has been a subject of interest in medicinal chemistry. The Povarov reaction activated by Lewis acid has been studied theoretically and experimentally for the synthesis of these compounds .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a bromine atom at the 5th position and a fluorine atom at the 8th position of the tetrahydroisoquinoline ring .Physical And Chemical Properties Analysis
This compound is a powder with a purity of 95%. It has a predicted boiling point of 291.2±40.0 °C and a predicted density of 1.506±0.06 g/cm3 .科学的研究の応用
Synthesis and Derivative Formation
Synthesis of Pyrrolo[2,1-a]isoquinolines
The reaction of a derivative of 5-bromo-1,2,3,4-tetrahydroisoquinoline with activated alkynes produces tetrahydropyrrolo[2,1-a]isoquinolinium ylides, leading to substituted dihydropyrrolo[2,1-a]isoquinolines (Voskressensky et al., 2010).
Telescoping Process in Drug Synthesis
A key intermediate in drug discovery, synthesized from a related compound, involves a modified synthetic route that reduces isolation processes and increases yield, impacting the supply of compounds for medicinal research (Nishimura & Saitoh, 2016).
Synthesis of Central Nervous System Drug Candidates
Synthesis of 8-fluoro-3,4-dihydroisoquinoline, an intermediate in various transformations, is used for creating novel 1,2,3,4-tetrahydroisoquinoline derivatives, potentially useful in synthesizing CNS drug candidates (Hargitai et al., 2018).
Brominated Tetrahydroisoquinolines from Red Algae
New brominated 1,2,3,4-tetrahydroisoquinolines have been isolated from the red alga Rhodomela confervoides, expanding the sources and derivatives of such compounds (Ma et al., 2007).
Chemical Properties and Reactions
Crystal Structure and Molecular Conformation Studies
Investigations into the conformational features and crystal structures of halogen-substituted 1,2,3,4-tetrahydroisoquinolines reveal differences in molecular packing and interactions based on the type of halogen present, influencing their chemical properties (Choudhury et al., 2003).
Metalation and Functionalization Sequences
Research shows that mono- and disubstituted derivatives of related compounds can be converted into various carboxylic acids, demonstrating the versatility of these compounds in chemical synthesis (Ondi et al., 2005).
Biological and Medicinal Applications
Cytotoxicity and Antibacterial Activity
Some derivatives of 1,2,3,4-tetrahydroisoquinolines have shown significant antibacterial activity and cytotoxicity against cancer cell lines, indicating their potential in developing new therapeutics (Abdel‐Wadood et al., 2014).
AMPA Receptor Antagonist Synthesis
Synthesis of an AMPA receptor antagonist from a bromo derivative of tetrahydroisoquinoline highlights its application in neuropharmacology (Min, 2011).
Inhibitors of CNS Epinephrine Biosynthesis
Fluoromethyl and aminosulfonyl substituted tetrahydroisoquinolines have been synthesized as potent inhibitors for phenylethanolamine N-methyltransferase, crucial in CNS epinephrine biosynthesis (Grunewald et al., 2005).
Safety and Hazards
The safety information for 5-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline indicates that it may cause respiratory irritation, skin irritation, serious eye irritation, and may be harmful if swallowed. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
作用機序
Tetrahydroisoquinolines are an important structural motif of various natural products and therapeutic lead compounds . They can act as precursors for various alkaloids displaying multifarious biological activities . The C(1)-functionalization of tetrahydroisoquinolines has been a subject of considerable research interest .
In terms of pharmacokinetics, factors such as the compound’s molecular weight, solubility, and stability can influence its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, “5-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline” has a molecular weight of 230.08 , and it’s a liquid at room temperature . These properties could potentially affect its bioavailability and pharmacokinetics.
Environmental factors such as temperature and moisture can also affect the stability and efficacy of the compound. For example, “this compound” is recommended to be stored at -20°C, in sealed storage, away from moisture .
特性
IUPAC Name |
5-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-2,12H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFJLANOEZRMJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(C=CC(=C21)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1342747-87-8 | |
| Record name | 5-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




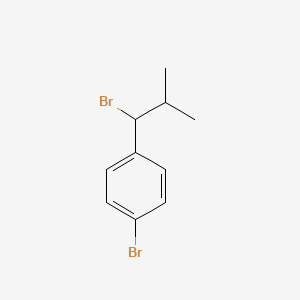
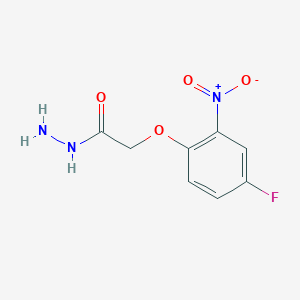
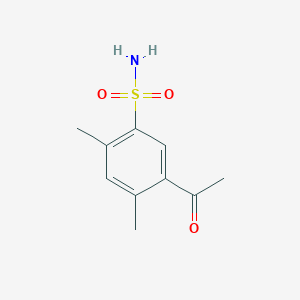
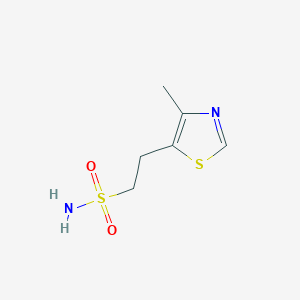
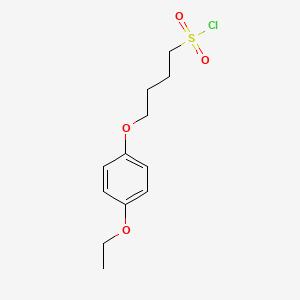

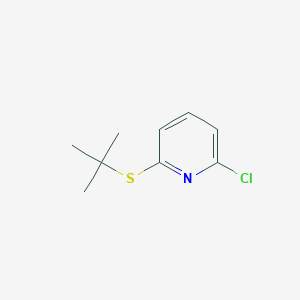
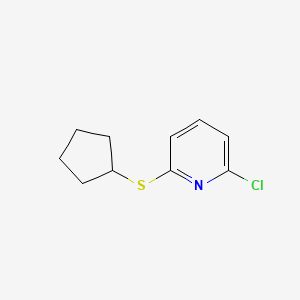
![Potassium trifluoro[(2-fluorophenyl)methyl]boranuide](/img/structure/B1443902.png)

![tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate](/img/structure/B1443904.png)
